REACTION_CXSMILES
|
CO[N:3]=[CH:4][C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:6]=1[S:12][CH3:13].O1CCCC1.B.[ClH:20].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[ClH:20].[Br:11][C:9]1[CH:8]=[CH:7][C:6]([S:12][CH3:13])=[C:5]([CH2:4][NH2:3])[CH:10]=1 |f:1.2,4.5,8.9|
|
Name
|
5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CON=CC1=C(C=CC(=C1)Br)SC
|
Name
|
|
Quantity
|
113.4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 90° C. for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
4N hydrogen chloride-ethyl acetate solution (15 ml) was added
|
Type
|
FILTRATION
|
Details
|
the obtained precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=CC(=C(C1)CN)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |